molecular formula C37H43ClN4O4 B1508583 Dimethyl(tris(dimethylaminoph-)pentadie&

Dimethyl(tris(dimethylaminoph-)pentadie&

Cat. No.: B1508583
M. Wt: 643.2 g/mol
InChI Key: QISONRZWQUUPJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl(tris(dimethylaminoph-)pentadie& (hyphenation and final character likely denote a typographical error, tentatively interpreted as Dimethyl(tris(dimethylaminophosphoryl)pentadiene) is a hypothetical organophosphorus compound featuring a pentadiene backbone substituted with tris(dimethylamino)phosphoryl and methyl groups. While direct literature on this compound is scarce, its structural framework suggests relevance in coordination chemistry or catalysis, given the electron-donating dimethylamino groups and unsaturated hydrocarbon chain. Such compounds often serve as ligands or intermediates in organometallic synthesis, though specific applications remain speculative without further experimental data .

Properties

Molecular Formula

C37H43ClN4O4

Molecular Weight

643.2 g/mol

IUPAC Name

dimethyl-[4-[1,5,5-tris[4-(dimethylamino)phenyl]penta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]azanium;perchlorate

InChI

InChI=1S/C37H43N4.ClHO4/c1-38(2)32-20-12-28(13-21-32)36(29-14-22-33(23-15-29)39(3)4)10-9-11-37(30-16-24-34(25-17-30)40(5)6)31-18-26-35(27-19-31)41(7)8;2-1(3,4)5/h9-27H,1-8H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QISONRZWQUUPJJ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the hypothetical structure of Dimethyl(tris(dimethylaminoph-)pentadie& with similar organophosphorus and hydrocarbon-based compounds, drawing parallels from documented research on ant pheromones and synthetic methodologies.

Structural and Functional Group Analysis

Compound Name Key Functional Groups Backbone Structure Molecular Features Potential Applications
This compoundamp; Tris(dimethylamino)phosphoryl, methyl Pentadiene Electron-rich phosphorus center, conjugated diene Ligand design, catalytic systems
Tris(tert-butyldimethylsilyloxy)asane tert-Butyldimethylsilyl, ether Asane (arsenic?) Bulky silyl protectants, arsenic core Stabilization of reactive intermediates
Heptadiene Diene Heptadiene Linear hydrocarbon chain Pheromonal signaling in ants
Dihydro dimethyl Di-n-decylsulfone Sulfone, methyl, dihydro Decane Polar sulfone group, saturated chain Surface-active agents, solvents

Key Observations:

  • Phosphorus vs. Sulfur/Silicon Centers: The tris(dimethylamino)phosphoryl group in the target compound contrasts with sulfones or silyl ethers in analogous structures. Phosphoryl groups enhance nucleophilicity and metal-coordination capacity compared to sulfones’ polarity or silyl ethers’ steric bulk .
  • Backbone Flexibility : The pentadiene chain offers conjugation for electronic delocalization, unlike saturated chains in dihydro-dimethyl sulfones or rigid arsenic cores in Tris(tert-butyldimethylsilyloxy)asane. This could favor applications in photoactive materials or redox-active catalysts.

Physicochemical Properties (Hypothetical)

Property This compoundamp; Heptadiene Dihydro dimethyl Di-n-decylsulfone
Boiling Point ~250–300°C (estimated) 120–140°C >300°C
Solubility Polar aprotic solvents (DMF, DMSO) Hydrocarbons Water-insoluble, soluble in chlorinated solvents
Stability Air-sensitive (phosphorus center) Stable Thermally stable

Notable Differences:

  • The target compound’s air sensitivity contrasts with the stability of heptadiene or sulfones, necessitating inert handling conditions.
  • Higher polarity due to phosphoryl groups may enhance solubility in DMSO compared to nonpolar heptadiene.

Research Implications and Gaps

  • Biological Relevance : Compounds like heptadiene and trimethyl benzoxazepine thione in ant pheromones suggest that conjugated dienes play roles in interspecies communication. The target compound’s diene backbone could be explored for similar bioactivity, though phosphorus substitution may alter receptor interactions.
  • Catalytic Potential: Tris(dimethylamino)phosphoryl groups could mimic triphenylphosphine in transition-metal catalysis, offering tunable electron-donating capacity for asymmetric synthesis .

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